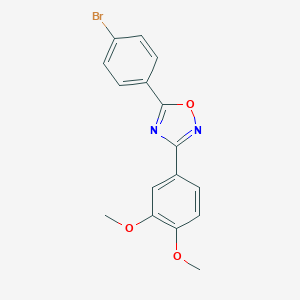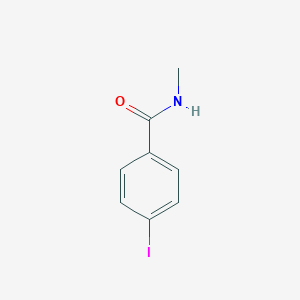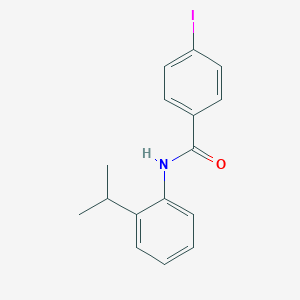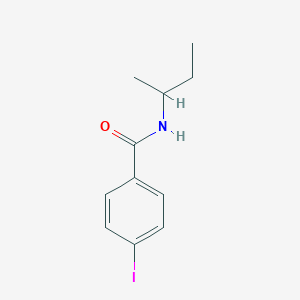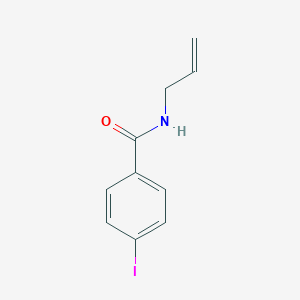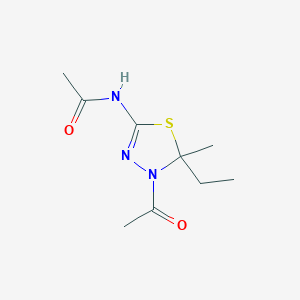
N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . The reaction conditions include heating the reactants under reflux, followed by purification through recrystallization. The structure of the compound is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification processes suitable for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The acetyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mecanismo De Acción
The mechanism of action of N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the cleavage of its substrates . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring. The presence of both acetyl and ethyl groups provides distinct chemical properties and biological activities compared to other thiadiazole derivatives. Its potential as a caspase-3 inhibitor further distinguishes it from similar compounds, highlighting its therapeutic potential .
Propiedades
Fórmula molecular |
C9H15N3O2S |
|---|---|
Peso molecular |
229.3g/mol |
Nombre IUPAC |
N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H15N3O2S/c1-5-9(4)12(7(3)14)11-8(15-9)10-6(2)13/h5H2,1-4H3,(H,10,11,13) |
Clave InChI |
PWUZHZMXNABGDB-UHFFFAOYSA-N |
SMILES |
CCC1(N(N=C(S1)NC(=O)C)C(=O)C)C |
SMILES canónico |
CCC1(N(N=C(S1)NC(=O)C)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



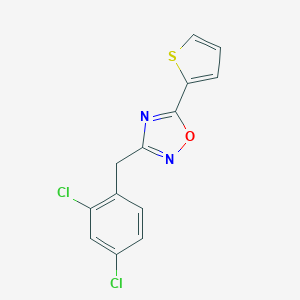
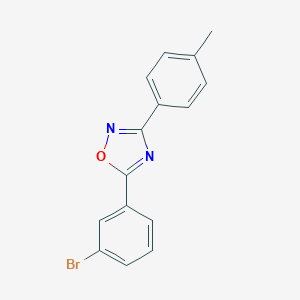

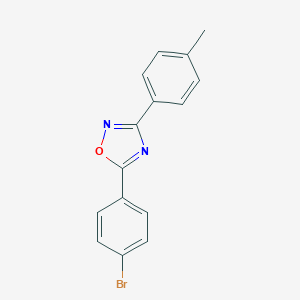

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-iodobenzamide](/img/structure/B398251.png)
